Hesperetin 7-O-glucoside

Overview

Description

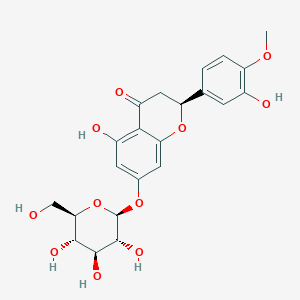

Hesperetin 7-O-glucoside (HEPT7G) is a monoglucosylated flavanone derived from hesperidin (hesperetin 7-O-rutinoside) via enzymatic hydrolysis, typically catalyzed by naringinase or microbial enzymes . It features a glucose moiety attached at the C7 position of the aglycone hesperetin. Structurally, HEPT7G is distinct from hesperidin, which contains a disaccharide (rutinose: glucose-rhamnose) at the same position.

HEPT7G exhibits enhanced water solubility compared to hesperidin and hesperetin due to its polar glycoside group. For instance, its solubility in 10% ethanol is 55-fold and 88-fold higher than hesperidin and hesperetin, respectively . This improved solubility translates to higher bioavailability, as HEPT7G is rapidly hydrolyzed by brush-border enzymes in the small intestine, facilitating absorption .

HEPT7G demonstrates diverse bioactivities, including:

- Antimicrobial effects: Inhibition of Helicobacter pylori growth .

- Enzyme inhibition: Potent inhibition of human intestinal maltase (IC₅₀) and HMG-CoA reductase .

- Antihypertensive properties: Demonstrated in human trials .

- Antioxidant and anti-inflammatory activities: Moderate effects compared to its aglycone, hesperetin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hesperetin 7-O-glucoside can be synthesized through enzymatic hydrolysis of hesperidin using naringinase enzyme . The process involves the controlled enzymatic hydrolysis of hesperidin, resulting in a high conversion rate of nearly 98% . The reaction conditions are optimized to ensure high purity and yield.

Industrial Production Methods: A novel biosynthesis pathway involves the use of immobilized rhamnosidase on Fe3O4@graphene oxide. This platform facilitates the selective hydrolysis of hesperidin-Cu (II) complex into this compound-Cu (II), which is then dissociated using ammonium hydroxide to obtain high-purity this compound . This method is efficient and scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions: Hesperetin 7-O-glucoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert it back to hesperetin.

Substitution: Substitution reactions can modify its glycoside moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of hesperetin.

Reduction: Hesperetin.

Substitution: Modified glycoside derivatives.

Scientific Research Applications

In Vitro Studies

Hes-7-G exhibits significant anti-inflammatory effects. In a study involving LPS-stimulated RAW264.7 macrophages, Hes-7-G at a concentration of 5 μM restored cellular metabolic disorders and inflammation markers effectively. This indicates its potential as an anti-inflammatory agent in cellular models .

In Vivo Studies

In a dextran sodium sulfate (DSS)-induced colitis model in mice, dietary intake of Hes-7-G (1 mg/kg body weight) significantly alleviated inflammation, as evidenced by increased colon length and reduced levels of inflammatory cytokines such as TNF-α and IL-22 . Additionally, Hes-7-G positively influenced gut microbiota composition, enhancing the levels of beneficial short-chain fatty acids .

Bioavailability and Pharmacokinetics

Hes-7-G demonstrates improved bioavailability compared to its parent compound, hesperidin. A study showed that enzymatic removal of rhamnose from hesperidin to form Hes-7-G increased its bioavailability by threefold in human subjects . The absorption site shifted from the colon to the small intestine, which is crucial for therapeutic efficacy.

Comparison Table of Bioavailability

| Compound | Bioavailability Increase | Absorption Site |

|---|---|---|

| Hesperidin | Baseline | Colon |

| Hesperetin 7-O-glucoside | 3-fold increase | Small Intestine |

Cardiovascular Benefits

Hes-7-G has been studied for its cardiovascular benefits, particularly its vasodilatory effects. An inclusion complex of Hes-7-G with β-cyclodextrin (HEPT7G/βCD) was shown to significantly increase peripheral blood flow and improve skin temperature regulation during cold exposure in healthy individuals . This suggests potential applications in managing conditions related to poor blood circulation.

Case Study: Vasodilation Effects

In a randomized double-blind study, participants who consumed HEPT7G/βCD experienced a significant dose-dependent increase in skin blood flow compared to a placebo group. This highlights the compound's potential for thermoregulation and vascular health .

Metabolic Effects

Research indicates that Hes-7-G may positively influence metabolic processes. A study demonstrated that it can ameliorate glucose and lipid metabolism disorders through estrogen receptor-mediated pathways . This positions Hes-7-G as a candidate for addressing metabolic syndromes.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Focus | Key Findings |

|---|---|

| Anti-inflammatory effects | Restored metabolic disorders in macrophages; improved colonic inflammation in DSS-induced colitis |

| Bioavailability | Increased by threefold compared to hesperidin; absorbed primarily in the small intestine |

| Cardiovascular benefits | Enhanced peripheral blood flow; improved thermoregulation during cold exposure |

| Metabolic effects | Ameliorated glucose and lipid metabolism disorders |

| Safety | No significant adverse effects at high doses (1500 mg/day) |

Mechanism of Action

Hesperetin 7-O-glucoside exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Antimicrobial Activity: It disrupts the cell membrane of microorganisms, inhibiting their growth.

Cholesterol-Lowering Effect: It inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes and reduces microsomal triglyceride transfer protein activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Solubility Differences

Bioactivity Profiles

Enzyme Inhibition

- HMG-CoA Reductase :

- Intestinal Maltase :

- Protein Tyrosine Phosphatase 1B (PTP1B) :

Antimicrobial Activity

Antioxidant and Anti-Inflammatory Effects

- Antioxidant Capacity :

- Anti-inflammatory Cytokines :

Bioavailability and Metabolic Pathways

- Absorption :

- Metabolites :

Formulation Enhancements

HEPT7G forms a 1:1 inclusion complex with β-cyclodextrin (β-CD) , which increases its solubility (stability constant = 26,572 M⁻¹) and thermal stability . This complexation also enhances bioavailability, making HEPT7G/β-CD a promising candidate for pharmaceuticals .

Key Research Findings and Implications

- Structural-Activity Relationship (SAR) :

- Clinical Relevance :

- HEPT7G’s antihypertensive and antimicrobial properties make it a candidate for functional foods and drugs targeting metabolic syndrome and infections .

Biological Activity

Hesperetin 7-O-glucoside (Hes-7-G) is a flavonoid glycoside derived from hesperetin, primarily found in citrus fruits. It has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential therapeutic effects. This article delves into the biological activity of Hes-7-G, supported by recent research findings, case studies, and data tables.

Chemical Structure and Bioavailability

Hes-7-G is characterized by its glucoside structure, which enhances its solubility and bioavailability compared to its parent compound hesperidin. Studies have shown that enzymatic removal of the rhamnose sugar from hesperidin significantly improves the absorption of Hes-7-G in the small intestine, leading to a threefold increase in bioavailability in human subjects . This increased bioavailability is crucial for its effectiveness in various biological applications.

In Vitro Studies

Research indicates that Hes-7-G exhibits strong anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages demonstrated that treatment with Hes-7-G at concentrations of 5 μM significantly reduced inflammatory markers and restored metabolic disorders induced by inflammation. The compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-22 .

In Vivo Studies

In vivo experiments conducted on dextran sodium sulfate (DSS)-induced colitis mice showed that dietary supplementation with Hes-7-G (1 mg/kg body weight) alleviated inflammation. Key findings included:

- Recovery of colon length from 5.91 ± 0.66 cm to 6.45 ± 0.17 cm.

- Histopathological improvements in colon tissues.

- Modulation of gut microbiota composition, enhancing beneficial bacteria while reducing pathogenic strains .

Antioxidant Properties

Hes-7-G has been reported to possess significant antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases. The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thus mitigating cellular damage .

Effects on Bone Health

A study involving ovariectomized rats highlighted the potential of Hes-7-G in preventing bone loss. The research indicated that Hes-7-G was more effective than hesperidin in maintaining bone density due to its higher bioavailability and absorption profile . This suggests a promising role for Hes-7-G in osteoporosis prevention.

Thermoregulatory Effects

Recent investigations into the thermoregulatory effects of Hes-7-G have shown that it can enhance peripheral blood flow during cold exposure. A double-blind study revealed a significant increase in skin blood flow following ingestion of a β-cyclodextrin inclusion complex containing Hes-7-G, indicating its potential application in managing body temperature regulation under stress conditions .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What enzymatic methods are used to synthesize hesperetin 7-O-glucoside from hesperidin?

this compound is produced via enzymatic conversion of hesperidin using α-rhamnosidase (to remove terminal rhamnose) and β-glucosidase. Immobilized enzymes (e.g., from Aspergillus sojae or Acremonium sp.) improve reaction efficiency and reusability . Optimization of pH, temperature, and substrate concentration is critical for maximizing yield.

Q. How does this compound inhibit HMG-CoA reductase, and what experimental assays validate this activity?

this compound competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. In vitro assays using purified human HMG-CoA reductase and spectrophotometric measurement of NADPH consumption (λ = 340 nm) confirm inhibition, with IC50 values 2–4-fold lower than hesperidin . Dose-response curves and Lineweaver-Burk plots are recommended to characterize inhibition kinetics.

Q. What analytical methods ensure purity and stability of this compound in research settings?

High-performance liquid chromatography (HPLC) with UV detection (280 nm) is standard for purity assessment (>98% required). Stability studies under varying temperatures (-20°C to 25°C) and solvents (e.g., DMSO, ethanol) should include periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How do glycosylation patterns (e.g., 7-O- vs. 5-O-glucosylation) influence hesperetin's bioactivity?

Glycosylation at the 7-O position enhances solubility (55-fold vs. hesperidin in 10% ethanol) and intestinal absorption, but abolishes protein tyrosine phosphatase 1B (PTP1B) inhibition compared to 5-O-glucosylation. Structural studies (e.g., molecular docking) reveal steric hindrance at the 7-O position reduces binding affinity to PTP1B . This highlights the need for regioselective synthesis methods (e.g., UGT90A31 enzyme engineering) to optimize bioactivity .

Q. What experimental models resolve contradictions in this compound’s antihypertensive effects?

Human jejunal perfusion studies show rapid hydrolysis of this compound by brush-border enzymes (3% intact recovery), with metabolites (e.g., hesperetin-3'-O-sulfate) detected in plasma. In contrast, hesperidin (7-O-rutinoside) shows minimal hydrolysis (~80% recovery), suggesting differential bioavailability . Parallel in vivo pharmacokinetic studies (LC-MS/MS quantification) and ex vivo intestinal models (e.g., Caco-2 monolayers) are essential to clarify mechanisms.

Q. How can microbial glycosylation (e.g., Xanthomonas campestris) expand this compound’s pharmacological applications?

X. campestris produces hesperetin 3'-, 5-, and 7-O-glucosides, while cyclodextrin glucanotransferase (CGTase) generates maltosides. These derivatives show enhanced anti-allergic activity (e.g., IgE suppression) compared to aglycones. Combinatorial biosynthesis and in silico screening (e.g., QSAR models) can identify novel glycosides with tailored properties .

Q. What strategies address low bioavailability of this compound in colonic absorption studies?

Flavonoid apiosylglucosides (e.g., parsley-derived) are absorbed in the colon (tmax = 7–8 h), whereas simple glucosides (e.g., apigenin 7-O-glucoside) are absorbed in the small intestine (tmax <1 h). Co-administration with probiotics or encapsulation in pH-sensitive nanoparticles may enhance colonic delivery .

Q. Methodological Considerations

Q. How to design dose-response experiments for this compound’s antibacterial activity against Helicobacter pylori?

Use microdilution assays (MIC/MBC determination) in broth cultures (pH 6.8, 37°C, microaerobic conditions). Include controls with hesperidin and hesperetin to compare efficacy. Synergy testing with antibiotics (e.g., clarithromycin) via checkerboard assays is recommended .

Q. What in vivo models validate this compound’s metabolic effects?

High-fat diet-induced hyperlipidemic mice treated orally (10–50 mg/kg/day) show reduced serum LDL and total cholesterol. Pair these with hepatic HMG-CoA reductase activity assays and gut microbiota analysis (16S rRNA sequencing) to link pharmacokinetics to pharmacodynamics .

Q. Data Interpretation and Contradictions

Q. Why do some studies report this compound as ineffective in PTP1B inhibition?

Glycosylation at the 7-O position sterically hinders interaction with PTP1B’s catalytic site (Cys215), unlike 5-O-glucosylation. Validate findings with site-directed mutagenesis or X-ray crystallography .

Q. How to reconcile conflicting reports on this compound’s solubility and bioactivity?

Solubility varies with solvent (e.g., 27.5 mg/mL in DMSO vs. 55-fold enhancement in 10% ethanol). Pre-formulation studies (e.g., solubility parameter calculations) and in situ perfusion models can resolve discrepancies .

Properties

IUPAC Name |

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSYMQORONDIDD-ZJHVPRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953661 | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31712-49-9 | |

| Record name | Hesperetin 7-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31712-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hesperitin-7-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031712499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.